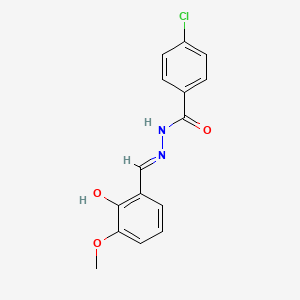
4-chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in a methanol solution, where equimolar amounts of the reactants are refluxed for a few hours. The resulting product is then isolated by evaporating the solvent and purifying the precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-chloro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学研究应用
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metals.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of other chemical compounds and materials.
作用机制
The mechanism of action of 4-chloro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
- N’-(2-hydroxy-4-methoxybenzylidene)-3-methylbenzohydrazide
Uniqueness
4-chloro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
4-chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide is a Schiff base compound synthesized through the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-chlorobenzohydrazide. Schiff bases, known for their diverse biological activities, have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The molecular formula of this compound is C15H14ClN2O3. The compound features a trans configuration regarding the carbon-nitrogen bonds and exhibits hydrogen bonding interactions that contribute to its stability and biological activity.
Synthesis
The synthesis involves dissolving 2-hydroxy-3-methoxybenzaldehyde and 4-chlorobenzohydrazide in methanol, followed by stirring at room temperature to form a clear solution. Crystallization occurs upon slow evaporation of the solvent, leading to the formation of pure crystals suitable for biological testing .
Antibacterial Activity
Recent studies have demonstrated that Schiff bases exhibit significant antibacterial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
- Against Staphylococcus aureus: MIC = 15.62 µg/mL
- Against Escherichia coli: MIC = 31.25 µg/mL
These values indicate that the compound possesses strong antibacterial activity, comparable to standard antibiotics .
Antifungal Activity
In addition to antibacterial properties, this compound has shown moderate antifungal activity. The compound was tested against common fungal pathogens, yielding the following results:
- Against Candida albicans: MIC = 62.5 µg/mL
This suggests that while the compound is primarily effective against bacteria, it also exhibits some level of antifungal action .
Anticancer Activity
The anticancer potential of this compound has been assessed using various human cancer cell lines. The results indicate a promising cytotoxic effect:
- Cell Lines Tested : HepG2 (liver), H1563 (lung), LN-229 (glioblastoma)
- IC50 Values : Ranging from 10 µg/mL to 25 µg/mL across different cell lines.
The selectivity index suggests that the compound is more toxic to cancer cells than to normal cells, indicating potential for further development as an anticancer agent .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of several Schiff bases, including our compound, showing that it significantly inhibited the growth of Staphylococcus aureus and E. coli compared to control groups.
- Case Study on Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability in glioblastoma cells, suggesting its potential as a therapeutic agent in cancer treatment .
属性
CAS 编号 |
131536-57-7 |
|---|---|
分子式 |
C15H13ClN2O3 |
分子量 |
304.73 g/mol |
IUPAC 名称 |
4-chloro-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-4-2-3-11(14(13)19)9-17-18-15(20)10-5-7-12(16)8-6-10/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI 键 |
INRMSJMPYKFCBK-RQZCQDPDSA-N |
手性 SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















